Bromo-PEG6-bromide
CAS No.: 72713-23-6
Cat. No.: VC0522138
Molecular Formula: C14H28Br2O6
Molecular Weight: 452.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72713-23-6 |
---|---|
Molecular Formula | C14H28Br2O6 |
Molecular Weight | 452.18 g/mol |
IUPAC Name | 1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane |
Standard InChI | InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 |
Standard InChI Key | ODSLOCVIDIOUPB-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCBr)OCCOCCOCCBr |
Canonical SMILES | C(COCCOCCOCCBr)OCCOCCOCCBr |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Features
Bromo-PEG6-bromide belongs to the class of homobifunctional PEG linkers, characterized by a six-ethylene glycol repeating unit flanked by bromide termini. The bromide groups act as superior leaving groups, facilitating covalent bonding with nucleophiles such as thiols, amines, and hydroxyls .
Molecular Characteristics
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 452.18 g/mol |
Appearance | Colorless to light yellow liquid or solid |
Solubility | High in DMSO, moderate in water |
Storage Conditions | -20°C (long-term stability) |
SMILES Notation | BrCCOCCOCCOCCOCCOCCOCCBr |
InChIKey | ODSLOCVIDIOUPB-UHFFFAOYSA-N |
The PEG spacer confers hydrophilicity, reducing aggregation in biological systems, while the bromide termini enable precise conjugation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Bromo-PEG6-bromide is synthesized via nucleophilic substitution reactions. A typical protocol involves:
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Reaction of Hexaethylene Glycol with excess thionyl bromide () in anhydrous dichloromethane.
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity.
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Validation using -NMR ( 3.6–3.8 ppm for PEG protons) and mass spectrometry ([M+Na] at m/z 475.1) .
Industrial Manufacturing
Large-scale production optimizes:
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Reaction Temperature: 40–60°C to minimize side reactions.
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Solvent Systems: Tetrahydrofuran (THF) for improved yield.
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Quality Control: HPLC-UV (220 nm) and Karl Fischer titration for moisture analysis .
Applications in Biomedical Research
PROTAC Development
Bromo-PEG6-bromide serves as a linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation .
Mechanistic Role:
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Ligand Spacing: The 24.7 Å PEG6 chain optimally positions E3 ligase and target protein ligands.
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Solubility Enhancement: Reduces hydrophobicity-driven aggregation, improving cellular uptake .
Case Study: A 2024 study demonstrated that PROTACs incorporating Bromo-PEG6-bromide achieved 85% degradation of BRD4 in HeLa cells at 50 nM, outperforming shorter PEG variants.
Bioconjugation and Surface Modification
The bromide termini enable covalent attachment to:
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Proteins: Thiol-selective conjugation to cysteine residues (pH 7.4, 25°C).
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Nanoparticles: Gold nanoparticle functionalization for enhanced biocompatibility .
Efficiency Metrics:
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Conjugation yields exceed 90% in antibody-drug conjugates (ADCs) .
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Stability: PEGylated enzymes retain 95% activity after 72 hours in serum .
Biological Activity and Pharmacokinetics
In Vitro Performance
Pharmacokinetic Profiling
In murine models:
Parameter | Value |
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Half-life () | 6.2 hours |
Clearance | 12 mL/min/kg |
Volume of Distribution | 1.8 L/kg |
PEGylation extends circulation time by reducing renal clearance .
Recent Advances and Future Directions
Hybrid Linker Systems
Recent innovations combine Bromo-PEG6-bromide with:
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Photo-Cleavable Groups: For spatiotemporal control of PROTAC activation.
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Fluorescent Tags: Real-time tracking of conjugate localization .
Targeted Cancer Therapies
Ongoing trials utilize Bromo-PEG6-bromide in:
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EGFR-Degrading PROTACs: Phase I/II studies show 40% tumor reduction in NSCLC .
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CDK4/6 Degraders: Synergistic effects with palbociclib in breast cancer models.
Comparative Analysis with Analogues
Linker | Length (Å) | Solubility (mg/mL) | Conjugation Efficiency |
---|---|---|---|
Bromo-PEG6-bromide | 24.7 | 45 | 92% |
Bromo-PEG4-bromide | 17.2 | 28 | 88% |
Bromo-PEG12-bromide | 43.1 | 62 | 78% |
The PEG6 variant balances steric flexibility and solubility, making it ideal for most applications .
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